![molecular formula C37H76O2 B13747191 Octadecane, 1,1'-[methylenebis(oxy)]bis- CAS No. 41344-25-6](/img/structure/B13747191.png)
Octadecane, 1,1'-[methylenebis(oxy)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecane, 1,1’-[methylenebis(oxy)]bis-: is a chemical compound with the molecular formula C37H76O2 and a molecular weight of 553.00 g/mol . It is also known by other names such as Bis(stearyloxy)methane and Formaldehyde dioctadecyl acetal . This compound is characterized by its long hydrocarbon chains and the presence of two ether linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of formaldehyde with octadecanol under acidic conditions. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes further reaction to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Octadecane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, particularly at the ether linkages, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols, although this reaction is less common.
Substitution: Substitution reactions can occur at the ether linkages, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Aplicaciones Científicas De Investigación
Chemistry: Octadecane, 1,1’-[methylenebis(oxy)]bis- is used as a surfactant and emulsifying agent in various chemical formulations. Its long hydrocarbon chains make it effective in reducing surface tension and stabilizing emulsions .
Biology: In biological research, this compound is used as a model compound to study the behavior of long-chain ethers in biological membranes. It helps in understanding the interactions between lipids and proteins in cell membranes .
Medicine: .
Industry: In industrial applications, Octadecane, 1,1’-[methylenebis(oxy)]bis- is used in the production of lubricants and plasticizers . Its long hydrocarbon chains provide excellent lubrication properties, making it suitable for use in high-performance lubricants .
Mecanismo De Acción
The mechanism of action of Octadecane, 1,1’-[methylenebis(oxy)]bis- primarily involves its ability to interact with hydrophobic surfaces and reduce surface tension. The long hydrocarbon chains allow it to embed into lipid bilayers, altering membrane fluidity and permeability . This interaction can affect various cellular processes, including signal transduction and membrane transport .
Comparación Con Compuestos Similares
- Hexadecane, 1,1’-[methylenebis(oxy)]bis-
- Dodecane, 1,1’-[methylenebis(oxy)]bis-
- Tetradecane, 1,1’-[methylenebis(oxy)]bis-
Comparison: Octadecane, 1,1’-[methylenebis(oxy)]bis- is unique due to its longer hydrocarbon chains compared to similar compounds like Hexadecane, 1,1’-[methylenebis(oxy)]bis- and Dodecane, 1,1’-[methylenebis(oxy)]bis-. This results in different physical properties such as higher melting and boiling points, as well as enhanced hydrophobic interactions .
Propiedades
Número CAS |
41344-25-6 |
|---|---|
Fórmula molecular |
C37H76O2 |
Peso molecular |
553.0 g/mol |
Nombre IUPAC |
1-(octadecoxymethoxy)octadecane |
InChI |
InChI=1S/C37H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-37-39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Clave InChI |
WXZWIPLBXXXGGI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOCOCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






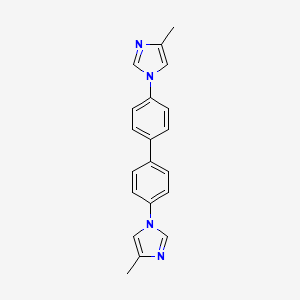
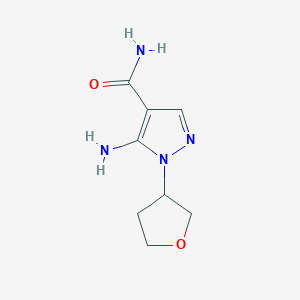
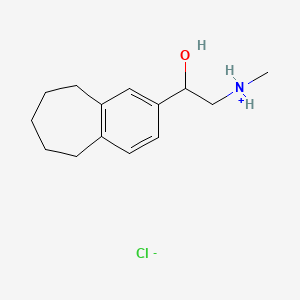
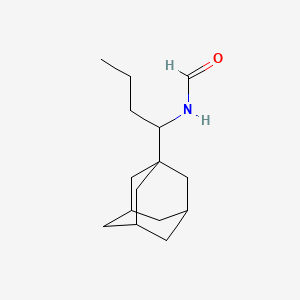
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
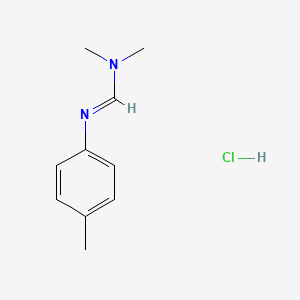

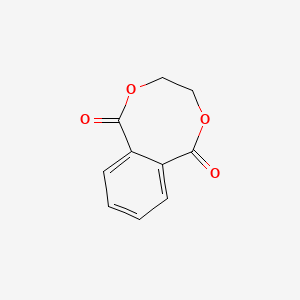
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

